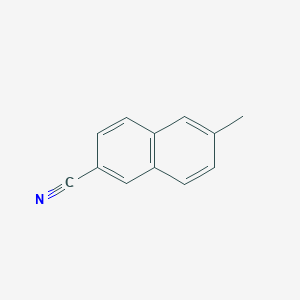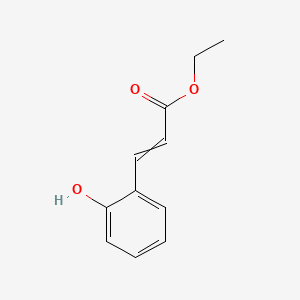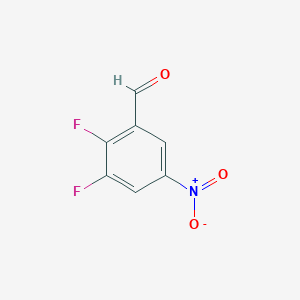
6-Methylnaphthalene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-carbonitrile typically involves the cyanation of 6-methylnaphthalene. One common method is the Rosenmund-von Braun reaction, where 6-methylnaphthalene is reacted with copper(I) cyanide in the presence of a suitable solvent under reflux conditions . Another approach involves the Sandmeyer reaction, where 6-methylnaphthalene is first diazotized and then treated with copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar methods but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
化学反应分析
Types of Reactions: 6-Methylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated naphthalene derivatives
科学研究应用
6-Methylnaphthalene-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
相似化合物的比较
- 2-Cyano-6-methoxybenzothiazole
- 2-Methylnaphthalene
- 6-Methylnaphthalene
Comparison: 6-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a cyano and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-methylnaphthalene, the cyano group in this compound enhances its electrophilic properties, making it more reactive in certain chemical reactions .
属性
CAS 编号 |
38879-95-7 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
IUPAC 名称 |
6-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,1H3 |
InChI 键 |
YYQROUFJRZIQNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)



![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)







